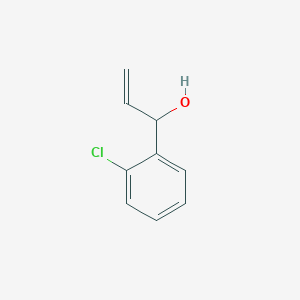carbohydrazide](/img/structure/B13611391.png)
N'-[1-(prop-2-enoyl)piperidin-4-yl](tert-butoxy)carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperidine ring, an acryloyl group, and a tert-butoxycarbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone.
Acryloylation: The piperidine intermediate is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to introduce the acryloyl group.
Carbohydrazide Formation: The final step involves the reaction of the acryloylated piperidine with tert-butyl carbazate to form the desired N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acryloyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate: Similar structure but lacks the carbohydrazide moiety.
N’-[1-(prop-2-enoyl)piperidin-4-yl]carbohydrazide: Similar structure but lacks the tert-butoxy group.
Uniqueness
N’-1-(prop-2-enoyl)piperidin-4-ylcarbohydrazide is unique due to the presence of both the acryloyl and tert-butoxycarbohydrazide groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C13H23N3O3 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
tert-butyl N-[(1-prop-2-enoylpiperidin-4-yl)amino]carbamate |
InChI |
InChI=1S/C13H23N3O3/c1-5-11(17)16-8-6-10(7-9-16)14-15-12(18)19-13(2,3)4/h5,10,14H,1,6-9H2,2-4H3,(H,15,18) |
InChI Key |
ZZEWGJNHVVGWTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCN(CC1)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Tert-butyl4-[1-(hydroxymethyl)cyclobutyl]piperidine-1-carboxylate](/img/structure/B13611356.png)




